2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one
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Overview
Description
2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one is a complex organic compound that belongs to the class of oxygen-containing heterocycles. This compound is characterized by the presence of chromene and benzo[b]furan moieties, which are known for their significant biological and pharmaceutical activities. The incorporation of a fluorophenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the chromene and benzo[b]furan rings. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antifungal properties, making it a subject of interest in biological research
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for various diseases
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2H-chromenes: These compounds share the chromene moiety and exhibit similar biological activities.
Benzo[b]furan derivatives: These compounds share the benzo[b]furan moiety and are known for their diverse biological activities.
Uniqueness
2-(2H-chromen-3-ylmethylene)-6-[(4-fluorophenyl)methoxy]benzo[b]furan-3-one is unique due to the combination of chromene and benzo[b]furan moieties with a fluorophenyl group. This unique structure enhances its chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H17FO4 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(4-fluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H17FO4/c26-19-7-5-16(6-8-19)14-28-20-9-10-21-23(13-20)30-24(25(21)27)12-17-11-18-3-1-2-4-22(18)29-15-17/h1-13H,14-15H2/b24-12- |
InChI Key |
FSNQJAHCOXEILL-MSXFZWOLSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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